Methyl 2-({[4-(diphenylmethyl)piperazin-1-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate
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Overview
Description
METHYL 2-{[(4-BENZHYDRYLPIPERAZINO)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a piperazine ring, a benzhydryl group, and a thiophene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(4-BENZHYDRYLPIPERAZINO)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(4-BENZHYDRYLPIPERAZINO)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 2-{[(4-BENZHYDRYLPIPERAZINO)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-{[(4-BENZHYDRYLPIPERAZINO)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The piperazine ring and benzhydryl group may interact with receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds also contain nitrogen atoms in a heterocyclic ring and exhibit a wide range of biological activities.
Piperazine Derivatives: Similar to the compound , these derivatives are widely used in pharmaceuticals for their biological activity.
Uniqueness
METHYL 2-{[(4-BENZHYDRYLPIPERAZINO)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene carboxylate moiety, in particular, sets it apart from other similar compounds and may contribute to its unique reactivity and applications.
Properties
Molecular Formula |
C25H27N3O3S |
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Molecular Weight |
449.6 g/mol |
IUPAC Name |
methyl 2-[(4-benzhydrylpiperazine-1-carbonyl)amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H27N3O3S/c1-18-17-21(24(29)31-2)23(32-18)26-25(30)28-15-13-27(14-16-28)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17,22H,13-16H2,1-2H3,(H,26,30) |
InChI Key |
JCXNGFCIZIVPRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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